![molecular formula C17H45N3O7Si4 B3344330 Ethanamine, N,N',N''-[(2,4,6,8,8-pentamethylcyclotetrasiloxane-2,4,6-triyl)tris(oxy)]tris[N-ethyl- CAS No. 66558-73-4](/img/structure/B3344330.png)
Ethanamine, N,N',N''-[(2,4,6,8,8-pentamethylcyclotetrasiloxane-2,4,6-triyl)tris(oxy)]tris[N-ethyl-
Overview
Description
Ethylamine, also known as ethanamine, is an organic compound with the formula CH3CH2NH2 . This colourless gas has a strong ammonia-like odor . It condenses just below room temperature to a liquid miscible with virtually all solvents . It is a nucleophilic base, as is typical for amines .
Synthesis Analysis
Ethylamine is produced on a large scale by two processes . Most commonly, ethanol and ammonia are combined in the presence of an oxide catalyst . In this reaction, ethylamine is coproduced together with diethylamine and triethylamine . It is also produced by reductive amination of acetaldehyde .Molecular Structure Analysis
The molecular structure of ethanamine consists of two carbon atoms, seven hydrogen atoms, and one nitrogen atom . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis
Ethylamine undergoes the reactions anticipated for a primary alkyl amine, such as acylation and protonation . Reaction with sulfuryl chloride followed by oxidation of the sulfonamide gives diethyl diazene .Physical And Chemical Properties Analysis
Ethylamine has a molar mass of 45.085 g·mol−1 . It has a density of 688 kg/m3 (at 15 °C), a melting point of −85 to −79 °C, and a boiling point of 16 to 20 °C . It is miscible in water .Safety and Hazards
properties
IUPAC Name |
N-[[4,6-bis(diethylaminooxy)-2,4,6,8,8-pentamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocan-2-yl]oxy]-N-ethylethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H45N3O7Si4/c1-12-18(13-2)21-29(9)24-28(7,8)25-30(10,22-19(14-3)15-4)27-31(11,26-29)23-20(16-5)17-6/h12-17H2,1-11H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKYYXDDIBUNPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)O[Si]1(O[Si](O[Si](O[Si](O1)(C)ON(CC)CC)(C)ON(CC)CC)(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H45N3O7Si4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90886810 | |
Record name | Ethanamine, N,N',N''-[(2,4,6,8,8-pentamethylcyclotetrasiloxane-2,4,6-triyl)tris(oxy)]tris[N-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90886810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
515.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanamine, N,N',N''-[(2,4,6,8,8-pentamethylcyclotetrasiloxane-2,4,6-triyl)tris(oxy)]tris[N-ethyl- | |
CAS RN |
66558-73-4 | |
Record name | N,N′,N′′-[(2,4,6,8,8-Pentamethylcyclotetrasiloxane-2,4,6-triyl)tris(oxy)]tris[N-ethylethanamine] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66558-73-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanamine, N,N',N''-((2,4,6,8,8-pentamethylcyclotetrasiloxane-2,4,6-triyl)tris(oxy))tris(N-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066558734 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanamine, N,N',N''-[(2,4,6,8,8-pentamethylcyclotetrasiloxane-2,4,6-triyl)tris(oxy)]tris[N-ethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanamine, N,N',N''-[(2,4,6,8,8-pentamethylcyclotetrasiloxane-2,4,6-triyl)tris(oxy)]tris[N-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90886810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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